molecular formula C84H107ClN18O18 B3026351 Degarelix acetate CAS No. 934016-19-0

Degarelix acetate

Numéro de catalogue: B3026351
Numéro CAS: 934016-19-0
Poids moléculaire: 1692.3 g/mol
Clé InChI: AUTFSFUMNFDPLH-KYMMNHPFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mécanisme D'action

Target of Action

Degarelix acetate primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the pituitary gland . These receptors play a crucial role in the regulation of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for the production of testosterone .

Mode of Action

This compound acts as a competitive inhibitor of GnRH receptors . By binding to these receptors, it prevents the interaction with GnRH . This antagonism leads to a reduction in the release of LH and FSH, which ultimately suppresses the production of testosterone . The suppression of testosterone is vital in the treatment of advanced prostate cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GnRH signaling pathway . By inhibiting the GnRH receptors, this compound disrupts the normal signaling pathway, leading to a decrease in the release of LH and FSH . This results in the suppression of testosterone production . Additionally, transcriptomic analysis suggests that degarelix may also affect other biological processes related to cell growth, G-coupled receptors, the mitogen-activated protein kinase (MAPK) pathway, angiogenesis, and cell adhesion .

Pharmacokinetics

This compound exhibits a bioavailability of 30-40% . It is subject to common peptidic degradation during passage through the hepato-biliary system . The elimination half-life of this compound ranges from 23 to 61 days . Approximately 20-30% of the dose is excreted in the urine, with the remaining 70-80% thought to be excreted via the hepato-biliary system .

Result of Action

The primary result of the action of this compound is the suppression of testosterone production . This suppression slows the growth and reduces the size of prostate cancers . Testosterone is a male hormone that promotes the growth of many prostate tumors, and therefore, reducing circulating testosterone to very low levels is often the treatment goal in the management of advanced prostate cancer .

Action Environment

The action of this compound can be influenced by various environmental factors, including the patient’s health status and any prior hormonal therapy . For instance, patients who had received prior hormonal therapy had a 58% increased mortality risk . Also, in patients who had received prior luteinizing hormone-releasing hormone (LHRH) analogue therapy, the median time to PSA progression was shorter . Therefore, the patient’s medical history and overall health condition can significantly influence the action, efficacy, and stability of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Degarelix acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a resin-bound peptide chain. The amino acids are protected by fluorenylmethyloxycarbonyl (Fmoc) groups, which are removed using a diethylenetriamine solution. The peptide chain is then elongated by reacting the deprotected resin with different Fmoc-protected amino acids in a stepwise fashion .

Industrial Production Methods: In industrial settings, this compound is produced by reconstituting the powder form of the compound with sterile water for injection. The reconstitution process involves adding a specific volume of sterile water to the vial containing this compound, followed by gentle swirling to dissolve the powder completely .

Analyse Des Réactions Chimiques

Types of Reactions: Degarelix acetate primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its therapeutic form.

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is the this compound peptide, which is then purified to yield a pharmaceutically acceptable form of the compound .

Applications De Recherche Scientifique

Clinical Applications

1. Prostate Cancer Treatment

Degarelix acetate is primarily indicated for patients with advanced hormone-sensitive prostate cancer. It has been shown to achieve rapid and sustained testosterone suppression, making it an effective treatment option for patients requiring androgen deprivation therapy.

  • Efficacy : In clinical studies, degarelix has demonstrated superior efficacy compared to traditional GnRH agonists like leuprolide. For instance, a phase III trial showed that degarelix led to a faster decline in prostate-specific antigen (PSA) levels and maintained testosterone levels below castration thresholds more effectively than leuprolide .
  • Dosing Regimens : The typical starting dose for degarelix is 240 mg administered as two subcutaneous injections, followed by maintenance doses of 80 mg every four weeks. Studies have shown that this regimen effectively maintains testosterone levels ≤0.5 ng/ml in a significant percentage of patients .
Dosing Regimen Initial Dose Maintenance Dose Frequency
Degarelix240 mg80 mgEvery 4 weeks

2. Safety and Tolerability

This compound has been found to have a favorable safety profile. In clinical trials, it has shown comparable rates of serious adverse events to standard androgen suppression therapies. Injection site reactions are the most commonly reported side effects but are generally mild .

Case Studies and Clinical Trials

Several key studies have contributed to the understanding of this compound's efficacy and safety:

  • Phase II Study : A randomized trial involving 172 patients with varying stages of prostate cancer demonstrated that a 240 mg dose resulted in castration levels (testosterone ≤0.5 ng/ml) in 96% of participants after one month .
  • Phase III Study Comparison : In a multi-center trial comparing degarelix with leuprolide, degarelix showed statistically significant reductions in PSA levels at multiple time points (e.g., 64% reduction at two weeks) .
  • Long-Term Follow-Up : A systematic review including 11 studies indicated that degarelix maintains effective testosterone suppression over extended periods without significant differences in quality of life compared to other therapies .

Comparaison Avec Des Composés Similaires

Comparison:

This compound stands out due to its immediate action and lack of testosterone surge, making it a unique and effective option for patients with advanced prostate cancer.

Activité Biologique

Degarelix acetate, a synthetic decapeptide derivative of gonadotropin-releasing hormone (GnRH), is primarily utilized in the treatment of advanced prostate cancer. As a competitive antagonist of the GnRH receptor, it effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in testosterone levels. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Degarelix functions by binding to GnRH receptors in the pituitary gland, inhibiting the secretion of LH and FSH. This action results in decreased testosterone production from the testes, effectively inducing medical castration without the initial testosterone surge associated with GnRH agonists. The rapid onset of action distinguishes degarelix from traditional therapies, making it a preferred option for managing hormone-sensitive prostate cancer.

Pharmacokinetics

The pharmacokinetic profile of degarelix is characterized by its subcutaneous administration and slow release into circulation. Key pharmacokinetic parameters include:

  • Absorption : Peak plasma concentrations are achieved within 6 hours post-injection.
  • Volume of Distribution : Central compartment: 8.88 - 11.4 L; Peripheral compartment: 40.9 L.
  • Protein Binding : Approximately 90% bound to plasma proteins.
  • Metabolism : Primarily through peptide hydrolysis; no significant involvement of cytochrome P450 enzymes.
  • Elimination : 70%-80% fecal elimination; renal clearance accounts for 20%-30%.
  • Half-life : Terminal half-life ranges from 41.5 to 70.2 days, supporting prolonged therapeutic effects .

Clinical Efficacy

Clinical studies have demonstrated that degarelix effectively suppresses testosterone levels and prostate-specific antigen (PSA) levels more rapidly than GnRH agonists. For instance:

  • In a Phase II study involving Japanese patients, degarelix maintained serum testosterone levels below 0.5 ng/mL for up to one year with maintenance doses of 360 mg or 480 mg every 84 days after an initial dose of 240 mg .
  • A comparative study showed that PSA levels decreased significantly (by approximately 64% at two weeks and up to 97% after one year) following treatment with degarelix .

Table 1: Summary of Clinical Findings

StudyPopulationInitial DoseMaintenance DoseTestosterone SuppressionPSA Reduction
Phase II StudyJapanese Prostate Cancer Patients240 mg360 mg/480 mg every 84 days<0.5 ng/mL maintained for one year97% after one year
Comparative StudyAdvanced Prostate Cancer PatientsNot specifiedNot specifiedRapid suppression compared to leuprolideSignificant reduction at various time points

Safety Profile

Degarelix is generally well-tolerated, with a safety profile comparable to that of GnRH agonists. Common adverse events include:

  • Injection site reactions (pain, erythema, swelling)
  • Hot flushes
  • Weight gain
  • Nasopharyngitis
  • Pyrexia

The incidence of serious adverse events was reported at approximately 17% in some studies . Importantly, no anaphylactic reactions have been documented with degarelix use .

Case Studies

  • Efficacy in Hormone-Sensitive Prostate Cancer :
    A study involving 120 prostate cancer patients receiving degarelix demonstrated favorable prognoses correlated with testosterone bounce—an increase in testosterone levels after initial suppression—indicating potential benefits in treatment outcomes .
  • Long-Term Treatment Outcomes :
    Longitudinal studies have indicated that patients maintained on degarelix experience sustained PSA suppression over extended periods, with minimal fluctuations in testosterone levels compared to those treated with GnRH agonists .

Propriétés

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFSFUMNFDPLH-KYMMNHPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H107ClN18O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027699
Record name Degarelix acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1692.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934016-19-0, 934246-14-7
Record name Degarelix acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934016190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Degarelix acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934246-14-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEGARELIX ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXT215F4ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Degarelix acetate
Reactant of Route 2
Degarelix acetate
Reactant of Route 3
Degarelix acetate
Reactant of Route 4
Degarelix acetate
Reactant of Route 5
Degarelix acetate
Reactant of Route 6
Degarelix acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.